molecular formula C24H26N2O3 B12481367 Ethyl 2-(morpholin-4-yl)-5-[(naphthalen-1-ylmethyl)amino]benzoate

Ethyl 2-(morpholin-4-yl)-5-[(naphthalen-1-ylmethyl)amino]benzoate

Cat. No.: B12481367
M. Wt: 390.5 g/mol
InChI Key: IXXALBHFINKLPV-UHFFFAOYSA-N
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Description

Ethyl 2-(morpholin-4-yl)-5-[(naphthalen-1-ylmethyl)amino]benzoate is a complex organic compound that features a morpholine ring, a naphthalene moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(morpholin-4-yl)-5-[(naphthalen-1-ylmethyl)amino]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-aminobenzoic acid with ethyl chloroformate to form ethyl 2-aminobenzoate.

    Introduction of the Naphthalene Moiety: The intermediate is then reacted with naphthalen-1-ylmethylamine under appropriate conditions to introduce the naphthalene group.

    Morpholine Ring Formation: Finally, the compound is treated with morpholine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(morpholin-4-yl)-5-[(naphthalen-1-ylmethyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amine functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene and benzoate moieties.

    Reduction: Reduced forms of the ester and amine groups.

    Substitution: Substituted derivatives at the morpholine or naphthalene rings.

Scientific Research Applications

Ethyl 2-(morpholin-4-yl)-5-[(naphthalen-1-ylmethyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of Ethyl 2-(morpholin-4-yl)-5-[(naphthalen-1-ylmethyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(morpholin-4-yl)-5-[(naphthalen-2-ylmethyl)amino]benzoate
  • Ethyl 2-(piperidin-4-yl)-5-[(naphthalen-1-ylmethyl)amino]benzoate
  • Ethyl 2-(morpholin-4-yl)-5-[(phenylmethyl)amino]benzoate

Uniqueness

Ethyl 2-(morpholin-4-yl)-5-[(naphthalen-1-ylmethyl)amino]benzoate is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Its morpholine ring and naphthalene moiety provide unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

ethyl 2-morpholin-4-yl-5-(naphthalen-1-ylmethylamino)benzoate

InChI

InChI=1S/C24H26N2O3/c1-2-29-24(27)22-16-20(10-11-23(22)26-12-14-28-15-13-26)25-17-19-8-5-7-18-6-3-4-9-21(18)19/h3-11,16,25H,2,12-15,17H2,1H3

InChI Key

IXXALBHFINKLPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NCC2=CC=CC3=CC=CC=C32)N4CCOCC4

Origin of Product

United States

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